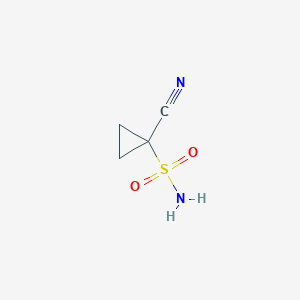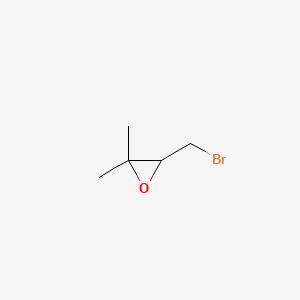
1-Bromo-2,3-epoxy-3-methylbutane
説明
1-Bromo-3-methylbutane is a low toxic bromosolvent . It has been used in the synthesis of 1-(3-methylbutyl)pyrrole and in the production of pentyl peroxy radical by direct photolysis production method .
Synthesis Analysis
1-Bromo-3-methylbutane has been used in the synthesis of 1-(3-methylbutyl)pyrrole . It was also used in the production of pentyl peroxy radical by direct photolysis production method .Molecular Structure Analysis
The molecular formula of 1-Bromo-3-methylbutane is C5H11Br . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1-Bromo-3-methylbutane is highly flammable . It is moderately or very reactive, with reactivity decreasing as more hydrogen atoms are replaced with halogen atoms . It can react with some metals to form dangerous products . It is incompatible with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides .Physical and Chemical Properties Analysis
1-Bromo-3-methylbutane is a colorless liquid . It is slightly soluble in water and denser than water . Its vapors are heavier than air .科学的研究の応用
Chemical Reactions and Derivatives
1-Bromo-2,3-epoxy-3-methylbutane is involved in various chemical reactions, leading to the formation of different derivatives. For instance, it reacts with secondary amines at the C-halogen bond to produce amino derivatives, which can further undergo isomerization to amino ketones under certain conditions (Gevorkyan, Kazaryan, & Avakyan, 1983).
Conformational Analysis
The compound's structure and conformation have been analyzed using techniques like vibrational circular dichroism (VCD). This analysis aids in understanding its configuration and the influence of substituents like bromine on its stability and conformation (Wang, Polavarapu, Longhi, Abbate, & Catellani, 2002).
Thermal Decomposition
Understanding the thermal decomposition of this compound is crucial for its applications in various chemical processes. The decomposition process and the main reaction products vary under different conditions, revealing important insights into its thermal stability (Hargreaves, Dossor, & Isaac, 2007).
Solvolysis Studies
Studies on solvolysis of compounds like this compound contribute to understanding their reactivity and interactions with solvents. This knowledge is crucial for predicting their behavior in different chemical environments (Liu, Hou, & Tsao, 2009).
Gas-Phase Decomposition Kinetics
The kinetics of gas-phase decomposition of this compound have been explored, revealing insights into the isomerizations and the nature of primary reactions. Such studies are significant in understanding the compound's behavior under various temperature and pressure conditions (Flowers & Öztürk, 1975).
Vibrational Spectroscopy
Vibrational spectroscopy studies, including infrared and Raman spectra, provide detailed information about the molecular structure and different rotational isomers of this compound. This information is vital for its application in material science and molecular engineering (Crowder & Jalilian, 1978).
Synthesis of Building Blocks
The compound serves as a precursor in the synthesis of various chiral building blocks. These blocks are essential in pharmaceutical and organic synthesis, highlighting its importance in synthetic chemistry (Aebi, Sutter, Wasmuth, & Seebach, 1983).
Microbial Epoxidation
Microbial epoxidation studies involving compounds like this compound help in understanding the stereochemical aspects of microbial interactions with organic compounds. This is crucial for biotechnological applications, especially in the field of green chemistry (Archelas, Hartmans, & Tramper, 1988).
Autoxidation Studies
The study of the autoxidation of optically active forms of this compound contributes to the understanding of radical reactions and the preservation of chiral integrity in organic reactions, which is essential for the development of stereoselective synthesis methods (Howard, Chenier, & Holden, 1977).
Reaction Kinetics with Peroxy Radicals
Investigating the reaction kinetics of this compound with peroxy radicals provides insights into the mechanisms of hydrocarbon autoxidation, which is fundamental in understanding and controlling oxidation processes in various chemical industries (Howard & Chenier, 1979).
Photobromination Studies
Photobromination reactions involving this compound help in understanding the reaction dynamics under light exposure, which is relevant for photochemical synthesis and the development of light-sensitive materials (Tanner, Ruo, & Blackburn, 1974).
Spectroscopic Properties
The spectroscopic properties of alkyl bromides like this compound have been studied to understand their molecular structure, conformations, and behavior under various conditions. This information is critical for applications in analytical chemistry and material science (Crowder, Richardson, & Gross, 1980).
Application in Microextraction Techniques
This compound has been used in dispersive liquid-liquid microextraction (DLLME) techniques for the preconcentration and determination of heavy metals in water samples. Its use as a low-toxic extraction solvent highlights its application in environmental analysis and monitoring (Peng et al., 2016).
作用機序
Target of Action
1-Bromo-2,3-epoxy-3-methylbutane is a type of halogenoalkane, and its primary targets are typically other organic compounds in a chemical reaction .
Mode of Action
The compound can undergo nucleophilic substitution reactions, specifically SN2 reactions . In an SN2 reaction, a nucleophile (a molecule or ion that donates an electron pair) attacks the electrophilic carbon from the back side relative to the location of the leaving group . This results in the inversion of the stereochemical configuration at the central carbon .
Biochemical Pathways
It’s known that halogenoalkanes like this compound can participate in various organic reactions, leading to a wide range of products .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it undergoes and the compounds it interacts with. For example, it has been used in the synthesis of 1-(3-methylbutyl)pyrrole and in the production of pentyl peroxy radical by direct photolysis production method .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is flammable and should be kept away from heat, sparks, open flames, and hot surfaces . It should also be used only outdoors or in a well-ventilated area to avoid inhalation . The compound’s reactivity may also be affected by the presence of other substances in its environment.
Safety and Hazards
特性
IUPAC Name |
3-(bromomethyl)-2,2-dimethyloxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-5(2)4(3-6)7-5/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNAKPRPVCQFAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)CBr)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452931 | |
| Record name | 1-bromo-2,3-epoxy-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-79-2 | |
| Record name | 1-bromo-2,3-epoxy-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B3045609.png)
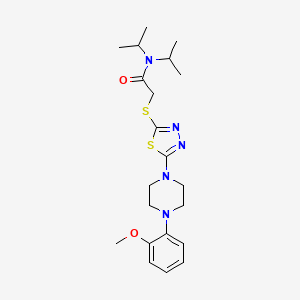
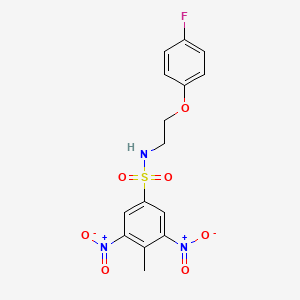
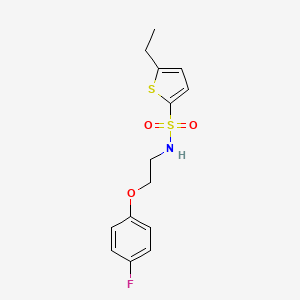
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,3-dichlorobenzenesulfonamide](/img/structure/B3045620.png)
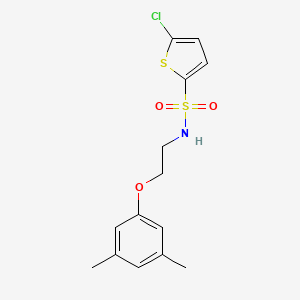
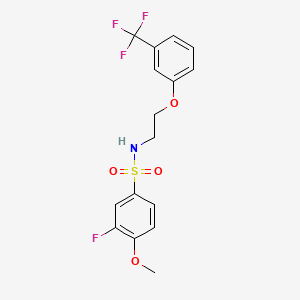
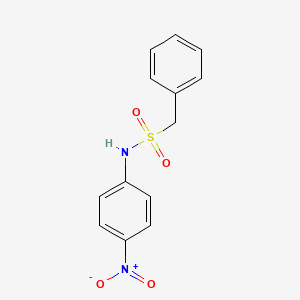
![2-(Chloromethyl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B3045627.png)
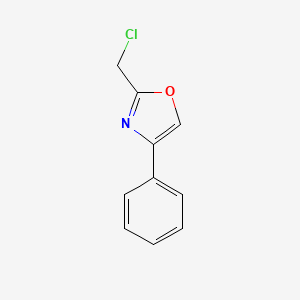
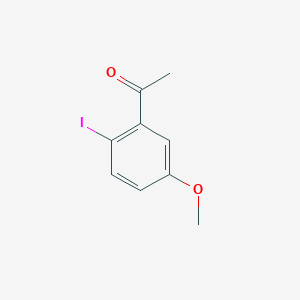
dimethyl-](/img/structure/B3045630.png)
